2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide
CAS No.: 941999-65-1
Cat. No.: VC4257492
Molecular Formula: C21H20F3N3O4
Molecular Weight: 435.403
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941999-65-1 |
|---|---|
| Molecular Formula | C21H20F3N3O4 |
| Molecular Weight | 435.403 |
| IUPAC Name | 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C21H20F3N3O4/c22-21(23,24)15-2-1-3-16(11-15)25-19(28)20(29)27-8-6-26(7-9-27)12-14-4-5-17-18(10-14)31-13-30-17/h1-5,10-11H,6-9,12-13H2,(H,25,28) |
| Standard InChI Key | DHFXFXUFJFTFMA-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Introduction
The compound 2-(4-(benzo[d] dioxol-5-ylmethyl)piperazin-1-yl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide is a synthetic organic molecule with potential applications in medicinal chemistry. It is characterized by a complex structure that includes a benzodioxole moiety, a piperazine ring, and a trifluoromethyl-substituted phenylacetamide group. This compound has been investigated for its pharmacological properties, including potential roles as a therapeutic agent.
Structural Features
-
Benzodioxole Group: The benzo[d] dioxole moiety provides aromatic stability and potential hydrogen bond interactions.
-
Piperazine Ring: This heterocyclic structure enhances solubility and bioavailability.
-
Trifluoromethyl Group: Known for its electron-withdrawing properties, this group can improve metabolic stability and binding affinity to biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
-
Formation of the benzodioxole intermediate through cyclization reactions.
-
Alkylation of piperazine with the benzodioxole derivative.
-
Coupling of the resulting intermediate with trifluoromethylphenylacetamide using amide bond formation techniques.
Biological Significance
This compound has been evaluated for its potential pharmacological activities:
-
Molecular Docking Studies: In silico analyses suggest strong binding affinity to certain protein targets due to its structural features.
-
Therapeutic Potential: The trifluoromethyl group often enhances activity against cancer and inflammatory pathways, making it a candidate for further studies.
Analytical Data
| Technique | Findings |
|---|---|
| NMR Spectroscopy | Confirms the presence of aromatic protons and functional groups in the structure. |
| Mass Spectrometry | Confirms molecular weight of 435.4 g/mol. |
| Infrared (IR) | Indicates characteristic amide (C=O) and aromatic (C-H) stretching bands. |
Applications
-
Drug Discovery: The compound's structural framework is being explored for anti-inflammatory and anticancer agents.
-
Pharmacokinetics Studies: The trifluoromethyl group suggests favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.
Future Research Directions
Further studies are required to:
-
Optimize the synthesis process for higher yields.
-
Evaluate in vitro and in vivo pharmacological activities.
-
Conduct toxicity studies to determine safety profiles.
This compound represents a promising scaffold for drug development due to its unique combination of functional groups and physicochemical properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume